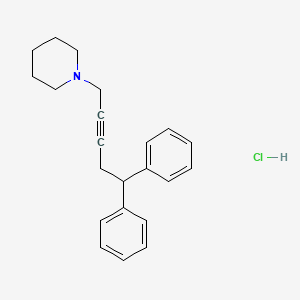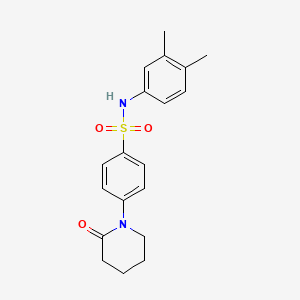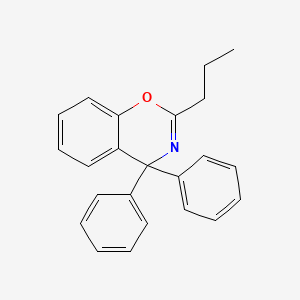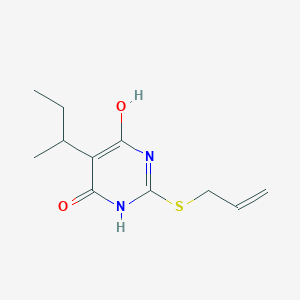![molecular formula C19H21N3O3 B5000937 N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5000937.png)
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as MPUC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea-based inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various physiological processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits PKC by binding to its catalytic domain and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in various physiological processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a critical role in the pathogenesis of this disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea for lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other physiological processes beyond cancer and Alzheimer's disease. Finally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea involves the reaction of 2-methoxyaniline with 2-(1-pyrrolidinylcarbonyl)phenyl isocyanate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. PKC is known to be overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as PKC has been implicated in the pathogenesis of this disease.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-5-4-10-16(17)21-19(24)20-15-9-3-2-8-14(15)18(23)22-12-6-7-13-22/h2-5,8-11H,6-7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTACOYFVBREGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5000865.png)


![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B5000902.png)


![1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5000923.png)

![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5000949.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)